molecular formula C8H6BrClO3 B12850396 Methyl 4-bromo-2-chloro-5-hydroxybenzoate

Methyl 4-bromo-2-chloro-5-hydroxybenzoate

Cat. No.: B12850396
M. Wt: 265.49 g/mol
InChI Key: RDAFCEOPISQWJJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-5-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-chloro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves the same esterification process but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-chloro-5-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-chloro-5-hydroxybenzoate is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

methyl 4-bromo-2-chloro-5-hydroxybenzoate

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,1H3

InChI Key

RDAFCEOPISQWJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)O

Origin of Product

United States

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